6-Amino-5-nitro-1,3-diazinane-2,4-dione
Description
6-Amino-5-nitro-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane (hexahydropyrimidine) backbone substituted with amino (-NH₂) and nitro (-NO₂) groups at positions 5 and 6, respectively. The compound’s functional groups (amino and nitro) are electron-donating and electron-withdrawing, respectively, which may influence its chemical behavior, such as stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C4H6N4O4 |
|---|---|
Molecular Weight |
174.12 g/mol |
IUPAC Name |
6-amino-5-nitro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h1-2H,5H2,(H2,6,7,9,10) |
InChI Key |
SKMHDGRJZSUJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=O)NC1=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitro-1,3-diazinane-2,4-dione typically involves the nitration of a precursor compound followed by amination.
Industrial Production Methods
Industrial production methods for 6-Amino-5-nitro-1,3-diazinane-2,4-dione often involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitro-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the nitro or amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitronium tetrafluoroborate for nitration and various amines for amination are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-Amino-5-nitro-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitro-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
(5E)-1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione (CAS 71342-66-0)
Structural Features :
Comparison :
- Functional Groups: Unlike the target compound’s amino and nitro groups, this analog features imino and methoxyimino substituents. The imino group may enhance hydrogen-bonding capacity, while the methoxyimino group introduces steric bulk and moderate electron-withdrawing effects.
- The absence of a nitro group reduces oxidative reactivity compared to the target compound.
5-Bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione (CAS 59411-67-5)
Structural Features :
Comparison :
- Functional Groups: Bromo and methoxy substituents contrast with the target compound’s amino and nitro groups. The bromo group is a strong leaving group, making this analog more susceptible to nucleophilic substitution reactions.
- However, the bromo group could render the compound light-sensitive.
- Applications : Brominated heterocycles are common in agrochemicals (e.g., herbicides or fungicides), suggesting possible pesticidal applications for this analog .
General Structural and Property Trends
| Compound | Key Substituents | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|---|
| 6-Amino-5-nitro-1,3-diazinane-2,4-dione | -NH₂ (C5), -NO₂ (C6) | Not explicitly stated | — | Electron-withdrawing nitro group; potential reactivity in redox reactions |
| (5E)-1-Ethyl-6-imino-5-methoxyimino... | -C₂H₅ (C1), -NH (C6), -N-OCH₃ (C5) | C₇H₁₀N₄O₃ | 210.19 g/mol | Enhanced lipophilicity; imino groups for coordination |
| 5-Bromo-6-methoxy-5-methyl... | -Br (C5), -CH₃ (C5), -OCH₃ (C6) | C₆H₈BrN₃O₃ | 274.05 g/mol | Bromo group for nucleophilic substitution; steric hindrance from methyl |
Key Inferences :
- Electronic Effects : The nitro group in the target compound likely increases acidity at adjacent positions compared to methoxy or bromo substituents.
- Biological Interactions: Amino and nitro groups may enable hydrogen bonding and electrophilic interactions, whereas bromo and ethyl groups could enhance hydrophobic interactions.
- Synthetic Accessibility : Crystallographic data from related pyrimidines (e.g., ) suggest that structural analogs are often characterized via X-ray diffraction, emphasizing the importance of substituent positioning for molecular packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
